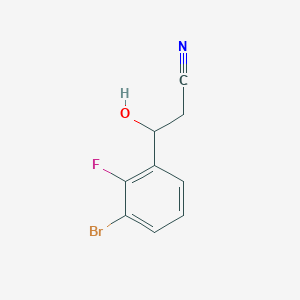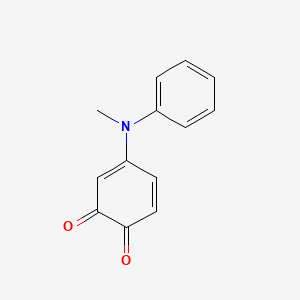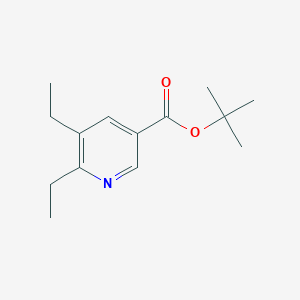
5,6-Diethylnicotinic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diethylnicotinic acid tert-butyl ester: is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a nicotinic acid core with ethyl groups at the 5 and 6 positions and a tert-butyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethylnicotinic acid tert-butyl ester typically involves the esterification of 5,6-Diethylnicotinic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of tert-butyl esters often involves the reaction of carboxylic acids with tert-butyl alcohol in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to drive the esterification to completion .
化学反应分析
Types of Reactions:
Oxidation: The ester group in 5,6-Diethylnicotinic acid tert-butyl ester can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base such as triethylamine (Et3N).
Major Products:
Oxidation: 5,6-Diethylnicotinic acid.
Reduction: 5,6-Diethylnicotinic alcohol.
Substitution: 5,6-Diethylnicotinamide or other substituted esters.
科学研究应用
Chemistry: 5,6-Diethylnicotinic acid tert-butyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active nicotinic acid derivative, which may exhibit therapeutic effects such as lipid-lowering activity.
Industry: The compound is also used in the production of specialty chemicals and materials. Its ester functionality makes it useful in polymer chemistry for the synthesis of ester-containing polymers.
作用机制
The mechanism of action of 5,6-Diethylnicotinic acid tert-butyl ester primarily involves the hydrolysis of the ester group to release 5,6-Diethylnicotinic acid. This acid can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Nicotinic acid tert-butyl ester: Similar structure but lacks the ethyl groups at the 5 and 6 positions.
5,6-Dimethylnicotinic acid tert-butyl ester: Similar structure with methyl groups instead of ethyl groups.
5,6-Diethylnicotinic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Uniqueness: 5,6-Diethylnicotinic acid tert-butyl ester is unique due to the presence of ethyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. The tert-butyl ester group provides stability and can be selectively hydrolyzed under mild conditions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
tert-butyl 5,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-6-10-8-11(9-15-12(10)7-2)13(16)17-14(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI 键 |
ZBWUXCUVRQHJCM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=CC(=C1)C(=O)OC(C)(C)C)CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
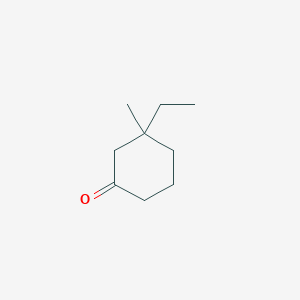
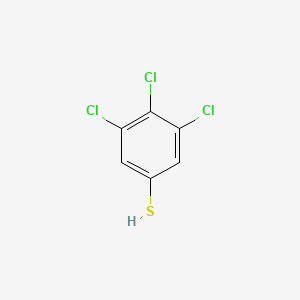
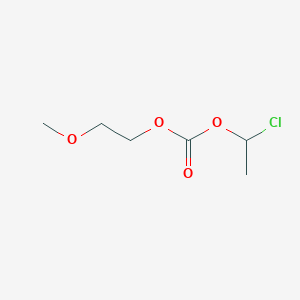
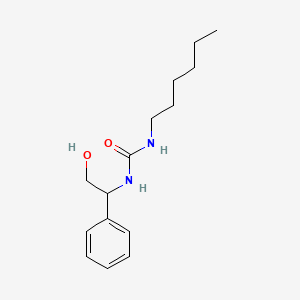
![1-(Diaminomethylidene)-2-[[4-(trifluoromethyl)phenyl]methyl]guanidine](/img/structure/B8375088.png)
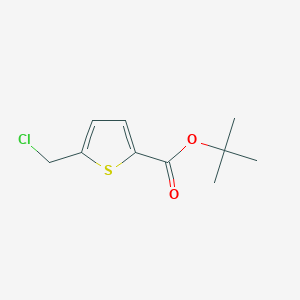
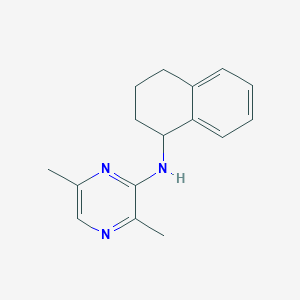
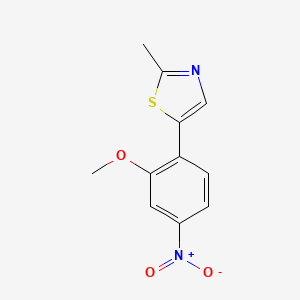
![[(4'-Bromo-1,1'-biphenyl-4-yl)oxy]-valeric acid](/img/structure/B8375118.png)
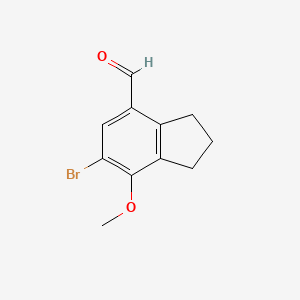
![2-bromo-3-chloro-7,8-dihydropyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B8375130.png)
![(5-Chloro-7-morpholinothiazolo[4,5-d]pyrimidin-2-yl)methanol](/img/structure/B8375148.png)
